molecular formula C10H8O4 B15260604 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid

3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B15260604
M. Wt: 192.17 g/mol
InChI Key: AXGIYHVQWQPOHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of benzofuran derivatives may involve large-scale synthesis using similar cyclization reactions, often optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Methylbenzofuran-2-carboxylic acid
  • Benzofuran-2-carboxylic acid
  • Coumarilic acid

Comparison: While these compounds share a benzofuran core, their biological activities and applications can vary significantly. For example, 3-Hydroxy-5-methyl-1-benzofuran-2-carboxylic acid may exhibit unique antimicrobial or anticancer properties compared to its analogs due to the presence of specific functional groups .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-5-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-5-2-3-7-6(4-5)8(11)9(14-7)10(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

AXGIYHVQWQPOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2O)C(=O)O

Origin of Product

United States

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